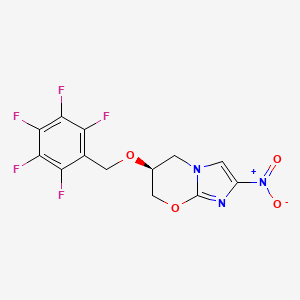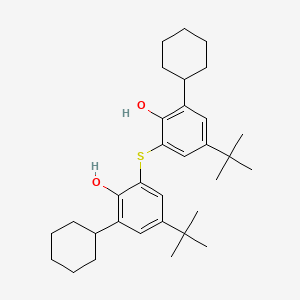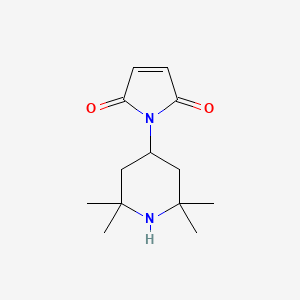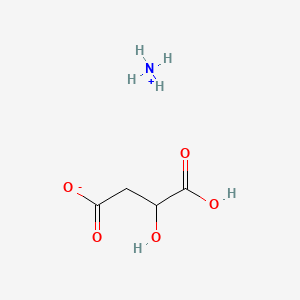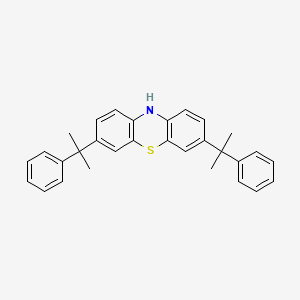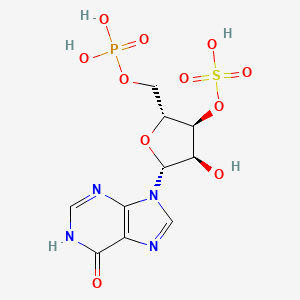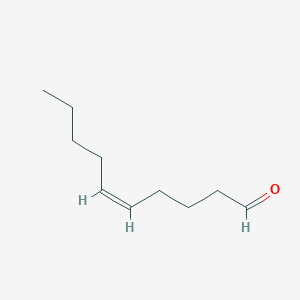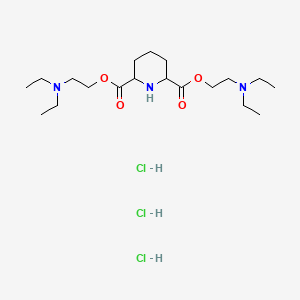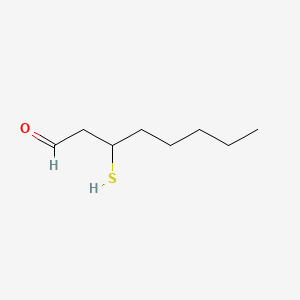
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.37 . This compound is characterized by its unique structure, which includes a dimethoxymethyl group attached to an octahydro-1,1-dimethylnaphthalene core. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene typically involves the reaction of octahydro-1,1-dimethylnaphthalene with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of a dimethoxymethyl intermediate, which is then attached to the naphthalene core . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The dimethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, resulting in the observed effects .
Comparación Con Compuestos Similares
8-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene can be compared with similar compounds such as:
8-(Methoxymethyl)octahydro-1,1-dimethylnaphthalene: This compound has a single methoxy group instead of two, leading to different chemical properties and reactivity.
8-(Ethoxymethyl)octahydro-1,1-dimethylnaphthalene: The presence of an ethoxy group instead of a methoxy group results in variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
93840-34-7 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
5-(dimethoxymethyl)-4,4-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H26O2/c1-15(2)10-6-8-11-7-5-9-12(13(11)15)14(16-3)17-4/h11,14H,5-10H2,1-4H3 |
Clave InChI |
VEQPLVVEOZLAKG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2C1=C(CCC2)C(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


